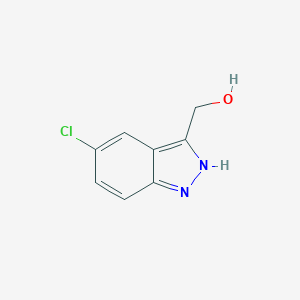

(5-Chloro-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIOIPQDAOQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625974 | |

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-90-0 | |

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1H-indazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data for (5-Chloro-1H-indazol-3-yl)methanol. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, and functionalized derivatives like this alcohol are crucial for further molecular elaboration.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a chloro-substituted indazole ring with a hydroxymethyl group at the 3-position. Its physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 102735-90-0 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1][2] |

| Molecular Weight | 182.61 g/mol | [1] |

| Monoisotopic Mass | 182.02469 Da | [2] |

| Boiling Point | 412.4 ± 30.0 °C (Predicted) | [1][3] |

| Density | 1.510 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 203.235 °C (Calculated) | [3] |

| Refractive Index | 1.725 (Calculated) | [3] |

| XLogP3 (Predicted) | 1.3 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a complete public dataset for this specific molecule is limited, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Data and Interpretation |

| ¹H NMR | Expected signals would include aromatic protons on the indazole ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. Aromatic signals for a 5-chloro-3-substituted indazole would typically appear in the δ 7.0-8.0 ppm range. The methylene protons adjacent to the aromatic ring and hydroxyl group would likely appear around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-145 ppm range. The carbon bearing the chloro group would be influenced accordingly. The methylene carbon (-CH₂OH) would likely appear in the δ 55-65 ppm region. |

| Mass Spectrometry | Predicted collision cross-section (CCS) values for various adducts have been calculated. For example, the [M+H]⁺ adduct is predicted to have a m/z of 183.03197 and a CCS of 133.4 Ų.[2] The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

| Infrared (IR) Spectroscopy | A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.[4] C-H stretching vibrations for the aromatic and methylene groups would appear around 2850-3100 cm⁻¹. C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-Chloro-1H-indazole-3-carbaldehyde. This precursor can be synthesized from 5-chloroindole via nitrosation.

Logical Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from a commercially available starting material to the target alcohol.

References

- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to (5-Chloro-1H-indazol-3-yl)methanol (CAS: 102735-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indazol-3-yl)methanol is a heterocyclic organic compound featuring a chlorinated indazole core with a hydroxymethyl group at the 3-position. While not extensively studied as a standalone therapeutic agent, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, such as Polo-like kinase 4 (PLK4) inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 102735-90-0 | [1][2] |

| Molecular Formula | C₈H₇ClN₂O | [3] |

| Molecular Weight | 182.61 g/mol | [1] |

| Appearance | Light yellow solid | N/A |

| Boiling Point (Predicted) | 412.4 ± 30.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.511 g/cm³ | [4] |

| Flash Point (Predicted) | 203.2 °C | [4] |

| pKa (Predicted) | 12.81 ± 0.40 | N/A |

| XlogP (Predicted) | 1.3 | [3] |

Synthesis

The synthesis of this compound is not widely detailed in dedicated publications. However, a logical and commonly employed synthetic route involves the reduction of the corresponding aldehyde, 5-chloro-1H-indazole-3-carboxaldehyde. This precursor can be synthesized from 5-chloroindole.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the reduction of 5-chloro-1H-indazole-3-carboxaldehyde.

Materials:

-

5-chloro-1H-indazole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-1H-indazole-3-carboxaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in Drug Discovery: A Precursor to PLK4 Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[6][7] this compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, most notably targeting Polo-like kinase 4 (PLK4).[6][8]

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[8][9] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug development.[6]

The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for the elaboration of the molecule to interact with other key residues within the ATP-binding pocket of PLK4, thereby leading to potent inhibition.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from a commercially available precursor to this compound.

Caption: Synthetic route to this compound.

Role as a Chemical Intermediate

This diagram shows the logical relationship of this compound as a key intermediate in the synthesis of advanced therapeutic candidates like PLK4 inhibitors.

Caption: Role as an intermediate in PLK4 inhibitor synthesis.

PLK4 Signaling Pathway

The diagram below provides a simplified overview of the central role of PLK4 in the cell cycle, the pathway targeted by inhibitors derived from this compound.

Caption: Simplified PLK4 signaling in centriole duplication.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its primary significance lies in its application as a foundational scaffold for the development of potent kinase inhibitors, particularly those targeting PLK4. The information provided in this guide offers a technical overview for researchers and drug development professionals, highlighting its synthesis and its crucial role in the creation of next-generation targeted therapies. Further exploration of this and similar indazole derivatives will likely continue to yield novel therapeutic candidates for a range of diseases.

References

- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Brief: Molecular Weight of (5-Chloro-1H-indazol-3-yl)methanol

FOR IMMEDIATE RELEASE

Shanghai, China – December 23, 2025 – This document provides a detailed calculation and summary of the molecular weight for the compound (5-Chloro-1H-indazol-3-yl)methanol, a substance of interest in contemporary chemical and pharmaceutical research. The determination of a compound's molecular weight is a foundational step in its characterization, influencing everything from reaction stoichiometry to analytical method development.

Compound Identification

The compound is this compound. Its unique Chemical Abstracts Service (CAS) Registry Number is 102735-90-0.[1][2][3]

Molecular Formula

The established molecular formula for this compound is C₈H₇ClN₂O .[1][2][4] This formula indicates that a single molecule of the compound is composed of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The formula for calculating the molecular weight is as follows:

Molecular Weight = (No. of C atoms × Atomic Weight of C) + (No. of H atoms × Atomic Weight of H) + (No. of Cl atoms × Atomic Weight of Cl) + (No. of N atoms × Atomic Weight of N) + (No. of O atoms × Atomic Weight of O)

The standard atomic weights for the relevant elements are:

Substituting these values into the formula:

Molecular Weight = (8 × 12.011) + (7 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999) Molecular Weight = 96.088 + 7.056 + 35.453 + 28.014 + 15.999 Molecular Weight = 182.61 g/mol

Data Summary

The following table provides a clear, structured summary of the data used to calculate the molecular weight of this compound.

| Element | Symbol | Count in Molecule | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 8 | 12.011[5][18] | 96.088 |

| Hydrogen | H | 7 | 1.008[8][19] | 7.056 |

| Chlorine | Cl | 1 | 35.453[11][20] | 35.453 |

| Nitrogen | N | 2 | 14.007[13][14] | 28.014 |

| Oxygen | O | 1 | 15.999[16][17] | 15.999 |

| Total | 182.61 |

The calculated molecular weight of this compound is 182.61 g/mol .[2]

Methodology for Molecular Weight Determination

The determination of the molecular weight for a chemical compound like this compound is a theoretical calculation based on its empirically determined molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Protocol:

-

Compound Identification: The first step is to unambiguously identify the compound. This is achieved by determining its chemical structure, which leads to its systematic name and molecular formula (C₈H₇ClN₂O). This is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

-

Elemental Composition: The molecular formula dictates the number of atoms of each element present in one molecule of the compound.

-

Standard Atomic Weights: The standard atomic weight of each element is sourced from the IUPAC Periodic Table. These weights are a weighted average of the masses of an element's naturally occurring isotopes.

-

Calculation: The number of atoms of each element is multiplied by its standard atomic weight. The sum of these products for all elements in the formula yields the molecular weight of the compound. The unit for this value is the atomic mass unit (amu), which is numerically equivalent to its molar mass in grams per mole ( g/mol ).

Logical Workflow for Calculation

The process for calculating the molecular weight follows a straightforward logical path, which can be visualized as follows.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. SDS of this compound, Safety Data Sheets, CAS 102735-90-0 - chemBlink [ww.chemblink.com]

- 2. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [m.chemicalbook.com]

- 3. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]

- 4. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. princeton.edu [princeton.edu]

- 18. byjus.com [byjus.com]

- 19. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

Elucidation of the Molecular Structure of (5-Chloro-1H-indazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-chloro-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the key analytical data and experimental protocols necessary for the synthesis and characterization of this molecule.

Chemical Identity and Properties

This compound is a substituted indazole derivative. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features of the target molecule are a chlorine atom at position 5 of the indazole ring and a hydroxymethyl group at position 3.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| CAS Number | 102735-90-0 |

| Appearance | Predicted to be a solid |

| SMILES | C1=CC2=C(C=C1Cl)C(=NN2)CO |

| InChI | InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 5-chloro-1H-indazole-3-carboxylic acid. This method first involves the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the corresponding primary alcohol.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 5-chloro-1H-indazole-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (15 mL per gram of starting material).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL per gram of starting material) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield methyl 5-chloro-1H-indazole-3-carboxylate.

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of methyl 5-chloro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

Filtration and Extraction: Filter the resulting solid through a pad of celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely available in the public domain, the expected spectral data can be reliably predicted based on the analysis of closely related compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the heterocyclic ring system.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~7.95 | d | 1H | H-4 |

| ~7.60 | d | 1H | H-7 |

| ~7.30 | dd | 1H | H-6 |

| ~5.40 | t | 1H | -OH |

| ~4.80 | d | 2H | -CH₂- |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the hydroxymethyl group are characteristic.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-3 |

| ~141.0 | C-7a |

| ~127.0 | C-5 |

| ~125.0 | C-3a |

| ~122.0 | C-6 |

| ~120.0 | C-4 |

| ~112.0 | C-7 |

| ~55.0 | -CH₂- |

NMR Data Interpretation Workflow

Caption: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 4: Predicted m/z Peaks for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.0320 |

| [M+Na]⁺ | 205.0139 |

| [M-H]⁻ | 181.0174 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Cl bonds, as well as the aromatic C=C stretching vibrations.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3300-3100 | N-H stretch | Indazole |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Primary alcohol |

| 850-750 | C-Cl stretch | Aryl chloride |

Conclusion

References

- 1. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]

- 3. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]

- 4. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

Technical Guide: Spectroscopic and Synthetic Profile of (5-Chloro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (5-Chloro-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based molecules in drug discovery and development.

Spectroscopic Data

Precise spectroscopic characterization is fundamental for the unambiguous identification and quality assessment of this compound. The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Compound | Solvent | Chemical Shift (δ) in ppm |

| 1H | Methyl 5-chloro-1H-indazole-3-carboxylate[1] | DMSO-d6 | 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) |

Note: The spectrum of this compound is expected to show a characteristic singlet for the methylene protons (-CH2OH) and distinct aromatic proton signals of the 5-chloro-1H-indazole core.

Table 2: Mass Spectrometry (MS) Data

Predicted mass spectrometry data provides theoretical values for various adducts of this compound, which are crucial for its identification in mass spectrometric analyses.

| Adduct | m/z (Predicted) [2] |

| [M+H]+ | 183.03197 |

| [M+Na]+ | 205.01391 |

| [M-H]- | 181.01741 |

| [M+NH4]+ | 200.05851 |

| [M+K]+ | 220.98785 |

| [M+H-H2O]+ | 165.02195 |

M = this compound

Table 3: Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the indazole ring, C-H stretches of the aromatic ring, and C-Cl stretch.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-chloro-1H-indazole-3-carboxylic acid.

Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate

This procedure outlines the esterification of 5-chloro-1H-indazole-3-carboxylic acid.

Procedure: [1]

-

To a solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL), add concentrated sulfuric acid (10 mL).

-

Reflux the mixture for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into water (225 mL).

-

Collect the precipitated solid by filtration and wash with water to obtain methyl 5-chloro-1H-indazole-3-carboxylate.

Reduction of Methyl 5-chloro-1H-indazole-3-carboxylate to this compound

This section describes a general procedure for the reduction of the ester to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 5-chloro-1H-indazole-3-carboxylate in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and potential biological investigation of this compound.

Caption: Synthetic pathway for this compound.

Indazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound and its derivatives.

Caption: Potential kinase inhibition signaling pathway.

Biological Significance

Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3] Derivatives of the indazole scaffold are known to possess anti-inflammatory, anti-tumor, anti-HIV, and other biological properties.[3][4][5] Specifically, many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5] The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further investigation into its biological activity and that of its derivatives is a promising area of research.

References

- 1. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

The Biological Landscape of (5-Chloro-1H-indazol-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class of molecules. Indazoles are bicyclic aromatic compounds that are isosteric to indoles and have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities, synthesis, and experimental protocols related to indazole derivatives, with a focus on positioning this compound within this broader context. While specific in-depth studies on this compound are limited, this document extrapolates potential activities and relevant experimental designs based on the extensive research conducted on structurally similar indazole compounds.

Introduction to Indazole Derivatives

Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous indazole-containing compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, antioxidant, hypoglycemic, anti-HIV, and anti-platelet activities.[1] The structural similarity of the indazole ring to the indole nucleus, a common motif in biologically active natural products and pharmaceuticals, contributes to its broad spectrum of biological activities.[2]

Synthesis of this compound and Related Compounds

The synthesis of this compound and its precursors, such as 5-chloro-1H-indazole-3-carboxylic acid, is a critical step in exploring its biological potential. Several synthetic routes have been established for related indazole derivatives.

A common precursor for this compound is methyl 5-chloro-1H-indazole-3-carboxylate. The synthesis of this compound can be achieved from 5-chloro-1H-indazole-3-carboxylic acid and methanol in the presence of a strong acid catalyst like sulfuric acid.[3]

The synthesis of the 5-chloro-1H-indazole-3-carboxylic acid core can be accomplished through various methods, including the Jacobson indazole synthesis, which involves the reaction of o-acetamidophenylacetate with tert-butyl nitrite followed by hydrolysis.[1] Another approach involves the hydrolysis of 5-chloro-3-cyanoindazole.[1]

The final step to obtain this compound would typically involve the reduction of the corresponding carboxylic acid or ester, for instance, using a reducing agent like lithium aluminum hydride.

Illustrative Synthetic Workflow:

Caption: General synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of this compound is not extensively reported in publicly available literature, its structural features suggest potential interactions with various biological targets based on the known activities of other indazole derivatives.

Cannabinoid Receptor (CB1) Agonism

A significant number of indazole derivatives have been patented as cannabinoid receptor 1 (CB1) agonists.[4] The CB1 receptor is a G protein-coupled receptor primarily expressed in the central and peripheral nervous system and is involved in regulating a wide range of physiological processes. CB1 agonists have therapeutic potential for conditions such as pain, nausea, and appetite stimulation.

Hypothesized CB1 Receptor Signaling Pathway:

Caption: Postulated inhibitory signaling cascade upon CB1 receptor activation.

Other Potential Activities

The indazole scaffold is present in a variety of approved drugs and clinical candidates, highlighting its therapeutic potential. These include:

-

Anti-emetic effects: Granisetron, a 5-HT3 receptor antagonist, features an indazole core and is used to prevent nausea and vomiting caused by chemotherapy.[1]

-

Anticancer properties: Several tyrosine kinase inhibitors, such as Axitinib and Pazopanib, incorporate the indazole moiety.

Given these precedents, this compound could be investigated for its activity against a range of biological targets.

Suggested Experimental Protocols for Biological Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following are representative experimental protocols that could be adapted.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of the compound for the CB1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand Binding: Incubate the cell membranes with a known radiolabeled CB1 antagonist (e.g., [³H]SR141716A) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Antibacterial Activity Assay

To assess potential antibacterial properties, standard microbiological assays can be employed.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary (Hypothetical)

| Assay | Target | Parameter | Value | Reference |

| Radioligand Binding | Human CB1 Receptor | Ki (nM) | Data Not Available | - |

| Broth Microdilution | S. aureus (ATCC 29213) | MIC (µg/mL) | Data Not Available | - |

| Broth Microdilution | E. coli (ATCC 25922) | MIC (µg/mL) | Data Not Available | - |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the biologically active indazole family. Based on the extensive research into this chemical class, it holds potential for a range of therapeutic applications, most notably as a modulator of the cannabinoid system. The lack of specific biological data underscores the need for systematic in vitro and in vivo studies to fully characterize its pharmacological profile. The experimental frameworks provided in this guide offer a starting point for such investigations. Future research should focus on a broad screening of this compound against various targets, followed by lead optimization to enhance potency and selectivity for any identified activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has risen to prominence as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent structural rigidity, amenability to synthetic modification, and capacity to engage in crucial hydrogen bonding interactions have established it as a fundamental component in the design of numerous biologically active compounds.[1][2] Indazole derivatives are rare in nature but have been synthesized to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[3][4] This versatility has led to the successful development of several FDA-approved drugs, cementing the indazole core as a critical motif in contemporary drug discovery.[5][6]

This technical guide offers a comprehensive overview of the indazole scaffold, covering its synthesis, mechanisms of action, quantitative biological activity, and key therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug discovery and development.

Synthesis of the Indazole Core

The construction of the indazole ring system can be achieved through various synthetic strategies. These methods provide access to the two principal regioisomers, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] Common approaches often involve the cyclization of appropriately substituted aryl precursors.

One prevalent strategy is the PIFA-mediated (bis(trifluoroacetoxy)iodo]benzene) oxidative C-N bond formation from readily accessible arylhydrazones. This method is valued for its broad substrate scope and mild, metal-free conditions.[7] Other notable methods include the Cadogan reaction, which involves the reductive cyclization of imines with triethyl phosphite, and palladium-catalyzed arylations.[8]

General Synthetic Workflow

The synthesis of a substituted indazole derivative typically follows a multi-step sequence, beginning with commercially available starting materials and proceeding through key intermediates to the final product, which then undergoes purification and characterization.

Caption: Generalized workflow for the synthesis of indazole derivatives.

Therapeutic Applications and Mechanisms of Action

The indazole scaffold is a key component in numerous drugs targeting a variety of diseases, with a particular prominence in oncology.[9][10] The mechanism of action is often tied to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition in Oncology

Many indazole-based drugs function as potent kinase inhibitors.[9] For example, Axitinib and Pazopanib are multi-kinase inhibitors used in cancer therapy.[5] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By blocking the ATP binding site of the kinase, these drugs prevent receptor autophosphorylation and downstream signaling, ultimately inhibiting tumor growth and vascularization.

Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.

PARP Inhibition

Another critical application is in the inhibition of Poly (ADP-ribose) polymerase (PARP). Niraparib , an indazole-containing drug, is a PARP inhibitor used for treating certain types of ovarian, fallopian tube, and breast cancer.[3] PARP enzymes are essential for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown broad biological activities.[4] Benzydamine is an indazole-based non-steroidal anti-inflammatory drug (NSAID), and Granisetron is a selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[7][11]

Approved Indazole-Containing Drugs

The versatility of the indazole scaffold is highlighted by the number of approved drugs that incorporate this core structure.

| Drug Name | Trade Name | Primary Target(s) | Therapeutic Indication |

| Pazopanib | Votrient | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | Inlyta | VEGFR | Renal Cell Carcinoma |

| Niraparib | Zejula | PARP1, PARP2 | Ovarian, Fallopian Tube, Breast Cancer |

| Entrectinib | Rozlytrek | TRKA/B/C, ROS1, ALK | ROS1+ NSCLC, NTRK Fusion+ Solid Tumors |

| Granisetron | Kytril | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting |

| Benzydamine | Tantum Verde | Anti-inflammatory | Pain and inflammation (mouth, throat) |

Quantitative Bioactivity Data

The potency of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). These values are crucial for structure-activity relationship (SAR) studies, which aim to optimize the scaffold for improved efficacy and selectivity.

Anti-Cancer Activity of Representative Indazole Derivatives

The following table summarizes the IC₅₀ values of various indazole derivatives against different cancer cell lines and protein kinases, demonstrating the scaffold's potential.

| Compound ID | Target / Cell Line | IC₅₀ (nM) | Reference |

| Compound 109 | EGFR T790M Kinase | 5.3 | [3] |

| Compound 109 | EGFR Kinase | 8.3 | [3] |

| Compound 82a | Pim-1 Kinase | 0.4 | [3] |

| Compound 82a | Pim-2 Kinase | 1.1 | [3] |

| Compound 82a | Pim-3 Kinase | 0.4 | [3] |

| Compound 174 | GR (Glucocorticoid Receptor) | 3.8 | [3] |

| Compound 129 | PDK1 Kinase | 80 | [3] |

| Compound 130 | PDK1 Kinase | 90 | [3] |

| Compound 2f | 4T1 (Breast Cancer) | 230 | [12] |

| Compound 2f | A549 (Lung Cancer) | 890 | [12] |

| Compound 88 | MAO-B | 0.17 (Kᵢ) | [7] |

| Compound 90 | JNK3 Kinase | 5 | [7] |

Anti-inflammatory Activity of Indazole Derivatives

Indazole derivatives have also been evaluated for their anti-inflammatory properties by measuring their ability to inhibit key inflammatory mediators like Cyclooxygenase-2 (COX-2).[13]

| Compound | Target | IC₅₀ (µM) | Reference |

| Indazole | COX-2 | 23.42 | [13] |

| 5-Aminoindazole | COX-2 | 12.32 | [13] |

| 6-Nitroindazole | COX-2 | 19.22 | [13] |

| Celecoxib (Standard) | COX-2 | 5.10 | [13] |

Experimental Protocols

Detailed and reproducible experimental methods are the bedrock of drug discovery. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives.

Protocol 1: General Synthesis of 1H-Indazoles via PIFA-Mediated Cyclization

This protocol describes a metal-free method for synthesizing 1H-indazoles from arylhydrazones.[7]

-

Preparation of Arylhydrazone: To a solution of the desired aryl hydrazine (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the arylhydrazone.

-

Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-indazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of an indazole compound against a specific protein kinase.[12]

-

Reagents and Materials: Kinase enzyme, corresponding substrate peptide, ATP (Adenosine triphosphate), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Preparation: Prepare a serial dilution of the indazole test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Kinase Reaction: In a 96-well or 384-well plate, add the following in order:

-

Kinase assay buffer.

-

Test compound dilution or DMSO (for control wells).

-

Kinase enzyme solution.

-

Substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Measurement: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[12]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is widely used to measure the anti-proliferative effects of compounds on cancer cell lines.[12]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the indazole compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold has unequivocally demonstrated its value as a privileged core in medicinal chemistry.[1] Its structural and electronic properties make it an ideal foundation for designing potent and selective inhibitors for a wide range of biological targets. The clinical success of indazole-containing drugs in oncology and other areas provides a strong validation of its therapeutic potential.[10]

Future research will likely focus on several key areas. Expanding the structural diversity of indazole libraries through novel synthetic methodologies will be crucial for exploring new chemical space.[7] The application of computational and structure-based drug design will enable more rational, mechanism-guided optimization of indazole leads against both established and novel biological targets. Furthermore, the development of multifunctional agents, where the indazole core is linked to other pharmacophores, could lead to therapies with enhanced efficacy and the ability to overcome drug resistance. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Indazole Derivatives [bldpharm.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (5-Chloro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for (5-Chloro-1H-indazol-3-yl)methanol. Due to the limited availability of data specific to this compound, this guide incorporates information from structurally similar compounds, such as other indazole derivatives and chlorinated heterocyclic compounds, to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe handling and storage of the compound.

| Property | Value | Source |

| CAS Number | 102735-90-0 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Predicted pKa | 12.81 ± 0.40 | Not specified |

| Storage Temperature | 2-8°C | Not specified |

Hazard Identification and GHS Classification

Potential GHS Hazard Classifications:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A diagrammatic representation of the recommended PPE is provided below.

Caption: Recommended Personal Protective Equipment for handling this compound.

Weighing and Dissolving the Compound

This protocol outlines the safe procedure for weighing and dissolving this compound.

-

Preparation: Always work within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible. Don all required PPE as detailed in the diagram above.

-

Weighing: Use a calibrated analytical balance. Place a clean weighing paper or boat on the balance and tare it. Carefully transfer the desired amount of the compound onto the weighing paper, minimizing the creation of dust. Record the exact weight.

-

Dissolution: Transfer the weighed compound into a suitable, labeled flask. Rinse the weighing paper with a small amount of the chosen solvent (e.g., DMSO, ethanol) and add the rinse to the flask to ensure a complete transfer. Add the remaining solvent to achieve the desired concentration. Cap the flask and mix thoroughly using a vortex mixer or sonicator until the compound is fully dissolved.[4]

Reactivity and Storage

Chemical Stability: Stable under recommended storage conditions.[3]

Incompatible Materials: Strong oxidizing agents.[3]

Conditions to Avoid: Information not available.

Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Recommended storage temperature is 2-8°C.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the general toxicological profile of chlorinated heterocyclic compounds and indazole derivatives.

Acute Toxicity:

-

Oral: Likely harmful if swallowed.

-

Dermal: May cause skin irritation upon contact.

-

Inhalation: May cause respiratory tract irritation.

Chronic Toxicity: Data not available.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Data not available.

First Aid Measures

A logical workflow for first aid procedures is illustrated below.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate PPE. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. Do not dispose of it with regular trash or down the drain.

Biological and Pharmacological Context

Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They are often considered bioisosteres of indoles and are prevalent in many biologically active compounds and approved drugs.[5][6]

General Pharmacological Activities of Indazole Derivatives:

-

Anti-inflammatory[6]

-

Anticancer[7]

-

Antimicrobial and antiparasitic[8]

-

Anti-HIV[6]

-

Vasorelaxant activity[9]

The specific biological activity and signaling pathways of this compound have not been reported. However, based on the activities of other indazole derivatives, it is plausible that this compound could be investigated for similar therapeutic applications. The diagram below illustrates a generalized workflow for the initial biological screening of a novel indazole derivative.

Caption: A generalized workflow for the biological screening of novel indazole derivatives.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety information and good laboratory practices. As new data for this compound becomes available, this guide should be updated accordingly.

References

- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (5-Chloro-1H-indazol-3-yl)methanol from 5-chloro-1H-indazole-3-carboxylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (5-Chloro-1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, through the reduction of 5-chloro-1H-indazole-3-carboxylic acid. The protocol details a robust and efficient method utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents. The functionalization of the indazole core is crucial for modulating the pharmacological properties of these molecules. The conversion of a carboxylic acid group at the 3-position to a hydroxymethyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, or oxidation to the corresponding aldehyde. This application note presents a detailed protocol for the efficient synthesis of this compound.

Reaction Scheme

The synthesis involves the reduction of the carboxylic acid functional group of 5-chloro-1H-indazole-3-carboxylic acid to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

Figure 1: Chemical equation for the synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the reactant and the product is provided in the table below for easy reference.

| Property | 5-chloro-1H-indazole-3-carboxylic acid | This compound |

| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₇ClN₂O |

| Molecular Weight | 196.59 g/mol | 182.61 g/mol |

| CAS Number | 1077-95-8 | 102735-90-0 |

| Boiling Point | 472.1 °C at 760 mmHg (Predicted) | 412.4 °C at 760 mmHg (Predicted) |

| Density | 1.6 g/cm³ (Predicted) | 1.510 g/cm³ (Predicted) |

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

5-chloro-1H-indazole-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), add a stir bar and a suspension of lithium aluminum hydride (LiAlH₄) (1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Carboxylic Acid:

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

The reaction can then be stirred at room temperature or gently refluxed to ensure completion.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up (Fieser Work-up):

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.[1]

-

Carefully and slowly add deionized water (equal in volume to the mass of LiAlH₄ used in grams) to quench the excess LiAlH₄.[3] Caution: This is a highly exothermic reaction and will evolve hydrogen gas.

-

Add a 15% aqueous sodium hydroxide (NaOH) solution (equal in volume to the mass of LiAlH₄ used in grams).[3]

-

Add deionized water again (3 times the volume of the mass of LiAlH₄ used in grams).[3]

-

Stir the resulting mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate of aluminum salts forms.[4]

-

-

Isolation of the Product:

-

Filter the mixture through a pad of Celite® to remove the aluminum salts.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Visualizations

Diagram of the Experimental Workflow:

Caption: A flowchart illustrating the key stages of the synthesis.

Logical Relationship of the Synthesis:

Caption: The logical progression from starting material to final product.

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

-

The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a large scale.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-chloro-1H-indazole-3-carboxylic acid. The described method is efficient and scalable, making it suitable for both academic research and industrial drug development settings. The resulting product is a key intermediate for the synthesis of a variety of biologically active indazole derivatives.

References

Synthesis of (5-Chloro-1H-indazol-3-yl)methanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of (5-Chloro-1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 5-Chloro-1H-indazole-3-carboxylic acid, followed by the reduction of the resulting methyl ester.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer esterification of commercially available 5-Chloro-1H-indazole-3-carboxylic acid to yield methyl 5-chloro-1H-indazole-3-carboxylate. The subsequent step is the reduction of the methyl ester to the desired primary alcohol using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄).

Caption: Two-step synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |

| 5-Chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 | Solid | - |

| Methyl 5-chloro-1H-indazole-3-carboxylate | C₉H₇ClN₂O₂ | 210.62 | Solid | ~75%[1] |

| This compound | C₈H₇ClN₂O | 182.61 | Solid | - |

III. Detailed Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Lithium Aluminium Hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents; it must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate

This protocol is adapted from established esterification procedures.

Materials and Reagents:

-

5-Chloro-1H-indazole-3-carboxylic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-1H-indazole-3-carboxylic acid (e.g., 5.10 g).

-

Add methanol (75 mL) to the flask and stir to suspend the solid.

-

Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirred suspension.

-

Heat the mixture to reflux and maintain the reflux for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (225 mL). A precipitate will form.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with deionized water.

-

Dry the solid product, methyl 5-chloro-1H-indazole-3-carboxylate, to a constant weight. A yield of approximately 75% can be expected.[1]

Step 2: Synthesis of this compound

This protocol is based on standard Lithium Aluminium Hydride reduction procedures for esters.[2][3][4]

Materials and Reagents:

-

Methyl 5-chloro-1H-indazole-3-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Two-neck round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Carefully add Lithium Aluminium Hydride (LiAlH₄) (a molar excess, e.g., 2-3 equivalents relative to the ester) to the flask.

-

Add anhydrous THF to the flask to create a suspension of LiAlH₄. Cool the suspension to 0°C using an ice bath.

-

Dissolve methyl 5-chloro-1H-indazole-3-carboxylate in a separate flask with anhydrous THF.

-

Transfer the solution of the ester to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0°C in an ice bath.[3][5]

-

Quench the reaction by the slow and careful dropwise addition of the following, in order (for a reaction using 'x' g of LiAlH₄):

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

A granular precipitate should form. Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture to remove the inorganic salts, and wash the salts thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to yield the pure product.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the reduction step.

Caption: Workflow for the reduction of the ester to the final product.

References

Application Notes and Protocols for the Use of (5-Chloro-1H-indazol-3-yl)methanol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indazol-3-yl)methanol is a key building block in the synthesis of a diverse range of kinase inhibitors. Its substituted indazole core serves as a versatile scaffold that can be strategically modified to target the ATP-binding sites of various kinases, playing a crucial role in the development of targeted cancer therapies. This document provides detailed application notes on the utility of this compound and protocols for its derivatization in the synthesis of potent kinase inhibitors targeting kinases such as AXL, PLK4, JNK, and c-Met.

The indazole moiety is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase domains. The 5-chloro substituent can provide additional hydrophobic interactions and influence the overall electronic properties of the molecule, often contributing to enhanced binding affinity and selectivity. The 3-methanol group serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains to explore the solvent-exposed regions of the kinase active site and optimize pharmacokinetic properties.

Kinase Targets and Signaling Pathways

Inhibitors derived from this compound have shown activity against several important cancer-related kinases. Understanding the signaling pathways of these kinases is crucial for elucidating the mechanism of action of the inhibitors.

AXL Receptor Tyrosine Kinase

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its signaling is initiated by the binding of its ligand, Gas6 (Growth Arrest-Specific 6). This leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, migration, and invasion. Aberrant AXL signaling is associated with tumor progression and drug resistance in various cancers.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy. PLK4 activity is tightly regulated throughout the cell cycle, and its inhibition can lead to mitotic errors and cell death in cancer cells.